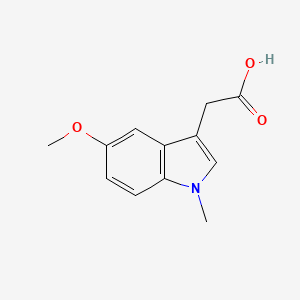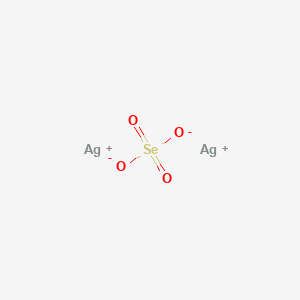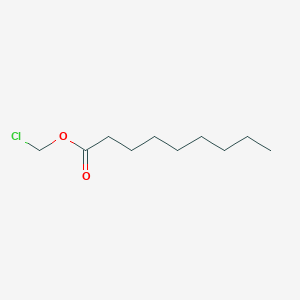
N-(3-Bromobenzyl)-2-butanamine hydrochloride
Übersicht
Beschreibung
“N-(3-Bromobenzyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 90389-56-3 . It has a molecular weight of 278.62 and its IUPAC name is N-(3-bromobenzyl)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H . This indicates the presence of a bromobenzyl group attached to a butanamine molecule, with an additional hydrochloride group.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 278.62 . The InChI code is 1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
N-(3-Bromobenzyl)-2-butanamine hydrochloride is an important intermediate in organic synthesis, used in various chemical, pesticide, and medicinal fields. A study demonstrated its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting a process with low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).
Antifungal Applications
A related compound, Butenafine hydrochloride (a benzylamine derivative), exhibits significant antifungal properties. It has been shown to be highly effective against dermatophytosis in guinea pigs, surpassing the efficacy of other reference drugs (T. Arika et al., 1990).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been studied for their ultraviolet absorption and chromatographic properties. These studies are essential for identifying and characterizing similar compounds in various contexts, including drug analysis (C. Clark et al., 1995).
Neuroprotective Effects
Certain derivatives of this compound, such as LY042826 and LY393615, have shown neuroprotective effects in animal models of cerebral ischemia. These studies suggest potential therapeutic applications for ischemic brain injury (C. Hicks et al., 2000).
Environmental Chemistry
The compound's derivatives have also been investigated in environmental chemistry. For example, the degradation products of benzophenone-3 in chlorinated seawater swimming pools were studied, revealing the formation of brominated disinfection byproducts, which are more toxic than chlorinated ones (Tarek Manasfi et al., 2015).
Catalysis and Synthesis
The compound plays a role in catalytic processes, such as in the synthesis of isobenzofuran-1(3H)-ones using a [Cu]-catalyzed domino one-pot strategy. This approach is notable for its environmental friendliness, utilizing water as the sole solvent (L. Mahendar & G. Satyanarayana, 2015).
Safety and Hazards
The safety data sheet for a similar compound, benzyl bromide, indicates that it is a flammable liquid, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “N-(3-Bromobenzyl)-2-butanamine hydrochloride” with care, using protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
N-(3-Bromobenzyl)-2-butanamine hydrochloride, also known as N-BBN, primarily targets tubulin in cancer cells . Tubulin is a globular protein that polymerizes into microtubules, providing structure and shape to cells. It plays a crucial role in cell division, making it a popular target for anticancer drugs .
Mode of Action
N-BBN interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules within the cell .
Biochemical Pathways
The disruption of microtubule architecture by N-BBN affects various cellular processes, including cell division. By interfering with the normal function of tubulin, N-BBN inhibits the proliferation of cancer cells . The exact biochemical pathways affected by this disruption are still under investigation.
Pharmacokinetics
The compound’s strong inhibition of cancer cell viability suggests it may have favorable bioavailability .
Result of Action
N-BBN has been found to inhibit the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . This suggests that the compound’s action results in a significant decrease in the viability of cancer cells .
Action Environment
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJICSCOZMFDNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-18-3 | |
| Record name | Benzenemethanamine, 3-bromo-N-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)











